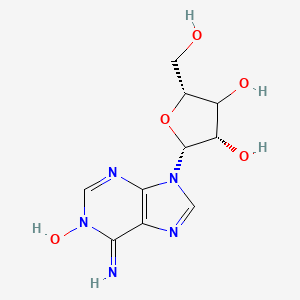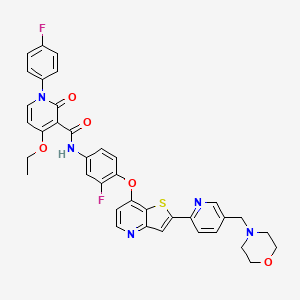
Tyrosine kinase-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosine kinase-IN-6 is a potent inhibitor of tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins. This phosphorylation process is crucial for regulating various cellular processes, including cell division, growth, and differentiation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases characterized by abnormal tyrosine kinase activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine kinase-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of pyrazolopyrimidine-based derivatives, which are known for their potent inhibitory activity against tyrosine kinases . The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Tyrosine kinase-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are often derivatives of this compound with enhanced potency and selectivity towards specific tyrosine kinases. These derivatives are crucial for developing more effective therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Tyrosine kinase-IN-6 has a wide range of scientific research applications, including:
Wirkmechanismus
Tyrosine kinase-IN-6 exerts its effects by competitively binding to the ATP-binding site of tyrosine kinases, thereby preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation, survival, and migration. The molecular targets of this compound include various receptor and non-receptor tyrosine kinases involved in cancer progression and other pathological conditions .
Vergleich Mit ähnlichen Verbindungen
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.
Osimertinib: An inhibitor targeting epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer.
Dasatinib: A multi-targeted kinase inhibitor used for treating chronic myeloid leukemia and acute lymphoblastic leukemia
Uniqueness of Tyrosine kinase-IN-6: this compound is unique due to its high specificity and potency against a broad range of tyrosine kinases. Its ability to inhibit multiple kinases involved in various signaling pathways makes it a versatile tool for research and therapeutic applications. Additionally, its structural features allow for the development of derivatives with improved pharmacokinetic and pharmacodynamic properties .
Eigenschaften
Molekularformel |
C37H31F2N5O5S |
|---|---|
Molekulargewicht |
695.7 g/mol |
IUPAC-Name |
4-ethoxy-N-[3-fluoro-4-[2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C37H31F2N5O5S/c1-2-48-31-12-14-44(26-7-4-24(38)5-8-26)37(46)34(31)36(45)42-25-6-10-30(27(39)19-25)49-32-11-13-40-29-20-33(50-35(29)32)28-9-3-23(21-41-28)22-43-15-17-47-18-16-43/h3-14,19-21H,2,15-18,22H2,1H3,(H,42,45) |
InChI-Schlüssel |
LVQQAXADCOEAFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=NC=C4)C=C(S5)C6=NC=C(C=C6)CN7CCOCC7)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
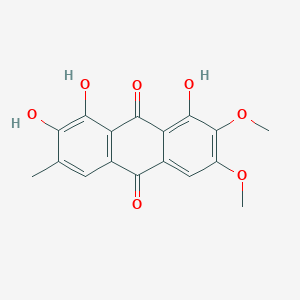
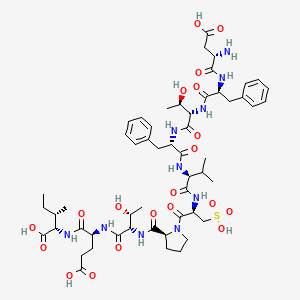
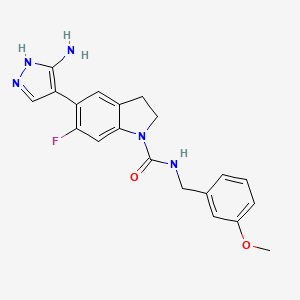
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)
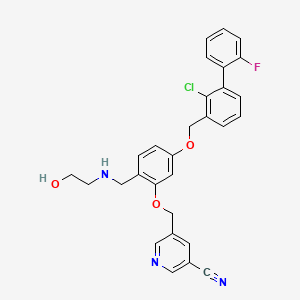

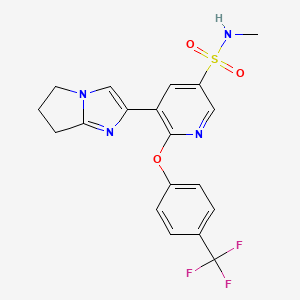
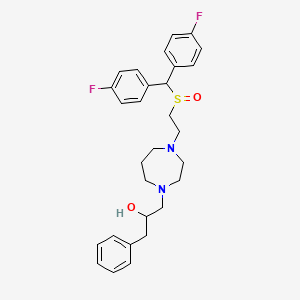
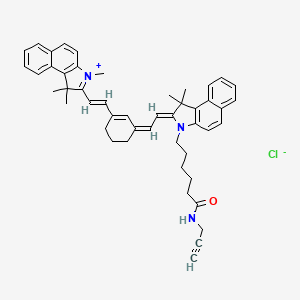
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
